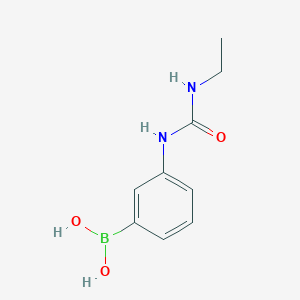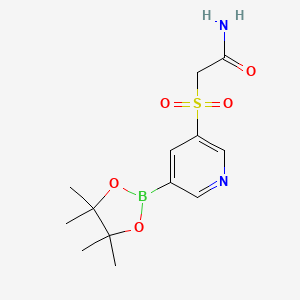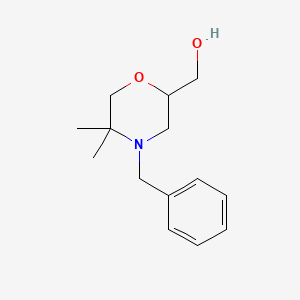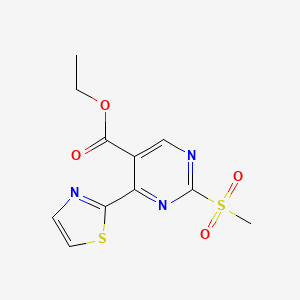![molecular formula C6H3BrN2S B13981928 3-Bromothieno[2,3-d]pyridazine CAS No. 697-65-4](/img/structure/B13981928.png)
3-Bromothieno[2,3-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromothieno[2,3-d]pyridazine is a heterocyclic compound that features a bromine atom attached to a thieno[2,3-d]pyridazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromothieno[2,3-d]pyridazine typically involves the bromination of thieno[2,3-d]pyridazine. One common method is the reaction of thieno[2,3-d]pyridazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: 3-Bromothieno[2,3-d]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thieno[2,3-d]pyridazine core can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: This compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-d]pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromothieno[2,3-d]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 3-Bromothieno[2,3-d]pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, ion channels, and G-protein coupled receptors .
Comparison with Similar Compounds
Thieno[2,3-d]pyridazine: Lacks the bromine atom but shares the same core structure.
3-Chlorothieno[2,3-d]pyridazine: Similar structure with a chlorine atom instead of bromine.
3-Iodothieno[2,3-d]pyridazine: Similar structure with an iodine atom instead of bromine.
Uniqueness: 3-Bromothieno[2,3-d]pyridazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of novel derivatives with potentially enhanced biological or material properties .
Properties
CAS No. |
697-65-4 |
|---|---|
Molecular Formula |
C6H3BrN2S |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
3-bromothieno[2,3-d]pyridazine |
InChI |
InChI=1S/C6H3BrN2S/c7-5-3-10-6-2-9-8-1-4(5)6/h1-3H |
InChI Key |
CRWOGXTUFWRLSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=N1)SC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-(4-bromophenyl)-6-chloro-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13981916.png)

